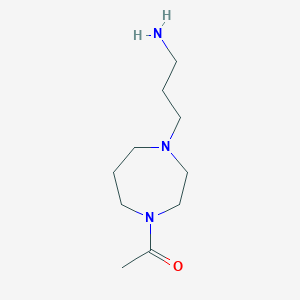

1-(4-(3-Aminopropyl)-1,4-diazepan-1-yl)ethanone

Description

1-(4-(3-Aminopropyl)-1,4-diazepan-1-yl)ethanone is a nitrogen-containing heterocyclic compound featuring a seven-membered 1,4-diazepane ring substituted with a 3-aminopropyl group and an ethanone moiety. The 3-aminopropyl side chain may enhance solubility and influence receptor-binding properties.

Properties

IUPAC Name |

1-[4-(3-aminopropyl)-1,4-diazepan-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-10(14)13-7-3-6-12(8-9-13)5-2-4-11/h2-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLPARYNACLMET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCN(CC1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetyl-1,4-diazepan-1-yl)propan-1-amine typically involves the reaction of 1,4-diazepane with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 3-(4-Acetyl-1,4-diazepan-1-yl)propan-1-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetyl-1,4-diazepan-1-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

Oxidation: N-oxides

Reduction: Alcohols or amines

Substitution: Various substituted diazepane derivatives

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : Approximately 199.29 g/mol

- Structure :

This compound exhibits properties that may influence its biological activity, making it a subject of interest in several research fields.

Medicinal Chemistry

The primary application of 1-(4-(3-Aminopropyl)-1,4-diazepan-1-yl)ethanone lies in its potential as a receptor modulator. Preliminary studies indicate that it may interact with melanocortin receptors, particularly the melanocortin-5 receptor (MC5R), which is involved in energy homeostasis and metabolism. The compound has shown antagonistic properties towards these receptors, suggesting potential use in treating metabolic disorders such as obesity and diabetes .

Neuropharmacology

Due to its structural similarity to other diazepanes, this compound may also exhibit neuropharmacological effects. Compounds within this class are often investigated for their anxiolytic and sedative properties. The presence of the aminopropyl side chain could enhance its interaction with neurotransmitter systems, potentially leading to new therapeutic agents for anxiety and depression .

Case Studies and Research Findings

Research on compounds similar to 1-(4-(3-Aminopropyl)-1,4-diazepan-1-yl)ethanone has provided insights into their pharmacological profiles:

Potential Derivatives and Related Compounds

The exploration of derivatives of 1-(4-(3-Aminopropyl)-1,4-diazepan-1-yl)ethanone can lead to compounds with enhanced pharmacokinetic properties or different biological activities:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Aminopropyl-1,4-diazepane | Similar amine structure | Lacks the ethanone group but retains similar properties. |

| 2-Aminoethyl-1,4-diazepane | Variations in side chains | May exhibit different receptor interactions due to structural changes. |

| 5-Oxo-2-piperidinecarboxylic acid | Piperidine ring instead of diazepane | Different cyclic structure could lead to varied biological activity. |

Mechanism of Action

The mechanism of action of 3-(4-Acetyl-1,4-diazepan-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group may play a role in binding to active sites, while the diazepane ring provides structural stability. The compound can modulate biochemical pathways, leading to various physiological effects .

Comparison with Similar Compounds

Structural Analog 1: 1-[4-(4-Methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethanone

- Molecular Formula : C₁₂H₂₁N₃O

- Key Differences: Substitution: A 4-methylpyrrolidin-3-yl group replaces the 3-aminopropyl chain.

- Applications: Limited data, but pyrrolidine-containing analogs are common in CNS-targeting drugs due to their conformational rigidity.

Structural Analog 2: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one

- Molecular Formula : C₂₁H₂₃ClFN₃O

- Key Differences: Substitution: Aryl groups (4-chlorophenyl and 4-fluorophenyl) replace the aliphatic 3-aminopropyl chain. Pharmacological Relevance: This compound exhibits atypical antipsychotic activity via multireceptor binding (e.g., dopamine, serotonin receptors). The aromatic groups enhance lipophilicity and receptor affinity compared to the target compound’s aliphatic amine .

- Applications : Investigated as a haloperidol analog for schizophrenia treatment.

Structural Analog 3: 1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethanone dihydrochloride

- Molecular Formula : C₁₃H₂₅N₃O·2HCl

- Key Differences: Substitution: A piperidinylmethyl group replaces the 3-aminopropyl chain. Salt Form: The dihydrochloride salt improves aqueous solubility, critical for drug formulation.

Structural Analog 4: 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone

- Molecular Formula: C₁₅H₂₀FNO

- Key Differences :

- Applications : Used in research for fluorinated aromatic intermediates.

Comparative Data Table

Key Research Findings

- Receptor Binding : Aryl-substituted analogs (e.g., the chlorophenyl/fluorophenyl derivative) show higher affinity for CNS receptors due to aromatic π-π interactions, whereas aliphatic amines (e.g., the target compound) may prioritize solubility and metabolic stability .

- Solubility and Bioavailability: Salt forms (e.g., dihydrochloride) and polar substituents (e.g., 3-aminopropyl) improve aqueous solubility, critical for oral administration .

Biological Activity

Overview

1-(4-(3-Aminopropyl)-1,4-diazepan-1-yl)ethanone, with the CAS number 928003-94-5, is a chemical compound that belongs to the diazepane family. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. Its structure features a diazepane ring which is known for its ability to interact with biological targets, making it a subject of research for therapeutic applications.

- Molecular Formula : C10H21N3O

- Molecular Weight : 201.30 g/mol

- InChI Key : YRLPARYNACLMET-UHFFFAOYSA-N

The biological activity of 1-(4-(3-Aminopropyl)-1,4-diazepan-1-yl)ethanone is primarily attributed to its interaction with various receptors and enzymes within the body. The acetyl group enhances its ability to bind to active sites on target proteins, while the diazepane structure contributes to its stability and specificity in binding.

1. Neuropharmacological Effects

Research indicates that compounds similar to 1-(4-(3-Aminopropyl)-1,4-diazepan-1-yl)ethanone can exhibit anxiolytic and sedative properties due to their action on GABA receptors. This compound may modulate neurotransmitter systems, particularly those involving GABAergic transmission.

2. Enzyme Inhibition

The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, it may affect the activity of acetylcholinesterase (AChE), which is crucial in neurotransmission and is a target for various neuroprotective agents.

3. Antimicrobial Activity

Preliminary studies suggest that derivatives of diazepane compounds may possess antimicrobial properties. The mechanism could involve disruption of bacterial cell membranes or inhibition of key metabolic enzymes.

Case Study 1: Neuroprotective Potential

A study investigated the neuroprotective effects of diazepane derivatives in models of neurodegeneration. The findings indicated that compounds with similar structures to 1-(4-(3-Aminopropyl)-1,4-diazepan-1-yl)ethanone significantly reduced neuronal apoptosis and improved cognitive function in animal models exposed to neurotoxic agents.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of related diazepane compounds against Gram-positive and Gram-negative bacteria. Results showed that the compounds exhibited significant inhibitory effects on bacterial growth, suggesting potential for development as new antibiotics.

Comparative Analysis

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of diazepane derivatives. For instance:

- Synthesis and Characterization : The synthesis involves reacting diazepane with acetyl chloride under controlled conditions, yielding compounds suitable for biological testing.

- Biological Assays : Various in vitro assays have been conducted to evaluate the efficacy of these compounds in inhibiting specific enzymes and receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.